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molecular formula C10H8F3NO B1275535 2,2,2-Trifluoro-1-indolinylethan-1-one CAS No. 90732-28-8

2,2,2-Trifluoro-1-indolinylethan-1-one

Cat. No. B1275535
M. Wt: 215.17 g/mol
InChI Key: NPSZSUAIVBOFOY-UHFFFAOYSA-N
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Patent
US07169788B2

Procedure details

Chlorosulfonic acid (13.3 mL, 200 mmol, 2.00 equiv) was added to a solution of 1-(trifluoroacetyl)indoline (1-5, 21.5 g, 99.9 mmol, 1 equiv)) in thionyl chloride (65.6 mL, 899 mmol, 9.00 equiv) precooled to 0° C. The resulting mixture was stirred for 50 minutes, then poured onto ice (approx. 3 kg). The precipitate was filtered and then dried in vacuo to afford 1-(trifluoroacetyl)indoline-5-sulfonyl chloride (1-6) as an orange solid. 1H NMR (500 MHz, CDCl3) δ 8.42 (d, 1H, J=8.5 Hz), 8.00 (d, 1H, J=6.7 Hz), 7.92 (s, 1H), 4.43 (t, 2H, J=8.2 Hz), 3.41 (t, 2H, J=8.2 Hz).
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
65.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[F:6][C:7]([F:20])([F:19])[C:8]([N:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11]1)=[O:9].S(Cl)(Cl)=O>>[F:20][C:7]([F:6])([F:19])[C:8]([N:10]1[C:18]2[C:13](=[CH:14][C:15]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:16][CH:17]=2)[CH2:12][CH2:11]1)=[O:9]

Inputs

Step One
Name
Quantity
13.3 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
21.5 g
Type
reactant
Smiles
FC(C(=O)N1CCC2=CC=CC=C12)(F)F
Name
Quantity
65.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precooled to 0° C
ADDITION
Type
ADDITION
Details
poured onto ice (approx. 3 kg)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
FC(C(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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